Product packaging for Azido-PEG24-NHS ester(Cat. No.:)

Azido-PEG24-NHS ester

Cat. No.: B6307551
M. Wt: 1269.4 g/mol
InChI Key: MGAQCNKHLTVSCR-UHFFFAOYSA-N
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Description

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. This field has undergone a significant evolution, moving from relatively simple and non-specific methods to highly precise and site-specific ligation techniques. This advancement has been crucial for progress in biomedical research, allowing for the creation of novel therapeutic and diagnostic agents. walshmedicalmedia.comnih.govnumberanalytics.com

At the heart of bioconjugation are chemical linkers, molecules that act as a bridge between the two entities being joined. Heterobifunctional linkers, which possess two different reactive groups, are particularly important. chemscene.comcreative-biolabs.comscbt.com This dual reactivity allows for a controlled, sequential reaction, minimizing the formation of unwanted byproducts and ensuring that the desired molecules are linked in a specific orientation. chemscene.comjpsionline.com This level of control is essential for designing complex molecular systems with precise functions. creative-biolabs.com

A key component of many modern linkers is polyethylene (B3416737) glycol (PEG). sigmaaldrich.comnih.govthermofisher.com PEG is a synthetic, hydrophilic, and biocompatible polymer that, when incorporated into a linker, can improve the solubility and stability of the resulting conjugate. sigmaaldrich.comnih.govnih.gov This process, known as PEGylation, can also reduce the immunogenicity of the conjugated molecule, making it a valuable strategy in drug development. sigmaaldrich.comnih.govresearchgate.net

Azido-PEG24-NHS ester is a prime example of an advanced heterobifunctional linker that leverages the benefits of PEGylation. axispharm.comcd-bioparticles.net It features an azide (B81097) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a 24-unit PEG chain. axispharm.comcreative-biolabs.com This structure allows for the specific and efficient linkage of biomolecules, making it a powerful tool in chemical biology for creating sophisticated bioconjugates with enhanced properties. axispharm.comcd-bioparticles.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H104N4O28 B6307551 Azido-PEG24-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55(62)87-59-53(60)1-2-54(59)61/h1-52H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAQCNKHLTVSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104N4O28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of Azido Peg24 Nhs Ester

The utility of Azido-PEG24-NHS ester in bioconjugation is a direct result of its unique chemical and physical properties. A detailed look at these characteristics reveals why this molecule is so effective.

Below is a data table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C55H104N4O28
Molecular Weight 1269.43 g/mol
Purity ≥95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water and most organic solvents
Storage -20°C
Data sourced from multiple suppliers and may vary slightly. axispharm.combroadpharm.com

The structure of this compound is central to its function. It consists of three key components:

Azide (B81097) Group (-N3): This functional group is relatively unreactive under most biological conditions, making it ideal for "click chemistry" reactions. axispharm.comcd-bioparticles.netmedchemexpress.com This bioorthogonal reactivity allows for the specific attachment of the azide-modified molecule to another molecule containing a complementary functional group, such as an alkyne, without interfering with other biological processes. numberanalytics.commedchemexpress.com

PEG Spacer (-(CH2CH2O)24-): The long, flexible polyethylene (B3416737) glycol chain provides several advantages. It increases the water solubility of the entire molecule and any biomolecule it is attached to. sigmaaldrich.comthermofisher.combroadpharm.com This is particularly important for in vivo applications, as it can improve the pharmacokinetic profile of a drug by increasing its circulation time. axispharm.comcd-bioparticles.net The PEG spacer also provides a defined distance between the two conjugated molecules. thermofisher.com

NHS Ester (-O-N(C(O))2CH2CH2): The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2), which are commonly found on the surface of proteins and other biomolecules. cd-bioparticles.netprecisepeg.comthermofisher.com This reaction forms a stable amide bond, securely linking the linker to the target molecule. precisepeg.com

Synthesis and Manufacturing of Azido Peg24 Nhs Ester

The synthesis of Azido-PEG24-NHS ester is a multi-step process that requires careful control of reaction conditions to ensure a high-purity product. The general approach involves the sequential modification of a polyethylene (B3416737) glycol diol. nih.govijrpr.com

One common synthetic route begins with the "desymmetrization" of a PEG molecule. nih.gov One of the terminal hydroxyl groups is converted to an azide (B81097). nih.govijrpr.com The other hydroxyl group is then activated to form the NHS ester. nih.gov This often involves reacting the terminal hydroxyl group with a reagent like N,N'-disuccinimidyl carbonate (DSC) or by first converting it to a carboxylic acid and then reacting with N-hydroxysuccinimide.

A critical aspect of the manufacturing process is quality control and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight of the final product. broadpharm.com High-Performance Liquid Chromatography (HPLC) is often employed to determine the purity of the compound, ensuring that it is free from starting materials and byproducts that could interfere with subsequent bioconjugation reactions. broadpharm.com The monodispersity of the PEG chain, meaning that all molecules have the same chain length, is another important quality parameter that is carefully controlled. broadpharm.com

Conjugation Methodologies Utilizing Azido Peg24 Nhs Ester

Protein and Peptide Conjugation Strategies

The dual functionality of Azido-PEG24-NHS ester makes it a valuable tool for modifying proteins and peptides. cd-bioparticles.net The process typically involves an initial reaction where the NHS ester of the linker couples with primary amines on the protein or peptide. researchgate.net This introduces a PEG chain terminating in an azide (B81097) group, which is then available for a subsequent, highly specific click chemistry reaction with a molecule containing a compatible alkyne group. ijrpr.comresearchgate.net This two-step strategy allows for the precise attachment of a wide array of functionalities, including imaging agents, therapeutic drugs, or other biomolecules. cd-bioparticles.net

Conjugation strategies for proteins and peptides can be broadly categorized as either random or site-specific, and this compound can be utilized in both approaches. nih.gov

Random Conjugation: This is the more traditional approach where the linker reacts with naturally occurring functional groups on the protein. nih.gov When using this compound, the NHS ester targets primary amines, which are found at the N-terminus of polypeptide chains and, more abundantly, on the side chains of lysine (B10760008) residues. thermofisher.com Since proteins typically have multiple lysine residues distributed across their surface, this method results in a heterogeneous mixture of conjugates with the linker attached at various positions and in varying numbers. thermofisher.comrsc.org While straightforward, this can sometimes lead to a loss of biological activity if modification occurs within a critical region like an antigen-binding site. thermofisher.com

Site-Specific Conjugation: This approach aims to create a homogeneous product by directing the conjugation to a single, predetermined location on the protein. mdpi.com This is often achieved by genetically engineering the protein to include a unique reactive handle, such as a non-natural amino acid with an alkyne group. mdpi.comnih.gov In this scenario, the this compound is not used for its NHS ester functionality directly on the target protein. Instead, a payload molecule (like a drug or dye) might first be modified with the this compound. The azide-bearing payload is then "clicked" onto the engineered alkyne site on the protein via a SPAAC or CuAAC reaction. medchemexpress.comnih.gov This method provides precise control over the location of attachment and the stoichiometry of the final conjugate, preserving protein function and leading to more consistent and predictable outcomes. researchgate.net

Table 1: Comparison of Random vs. Site-Specific Conjugation

FeatureRandom Conjugation (via NHS Ester)Site-Specific Conjugation (via Click Chemistry)
Target Site Surface-accessible primary amines (Lysine residues, N-terminus). thermofisher.comSpecifically engineered sites (e.g., unnatural amino acids with alkyne groups). mdpi.comnih.gov
Homogeneity Heterogeneous mixture of products with varying degrees and sites of labeling. rsc.orgHomogeneous product with a defined drug-to-antibody ratio (DAR). mdpi.com
Control Limited control over the site of attachment. thermofisher.comHigh control over the conjugation site and stoichiometry. researchgate.net
Potential Impact on Function Can potentially inactivate the protein if modification occurs at a critical site. thermofisher.comGenerally preserves the native structure and function of the protein. researchgate.net
Process Complexity Relatively simple one-step reaction. thermofisher.comMore complex; may require protein engineering and a two-step reaction. mdpi.comnih.gov

The efficiency of the conjugation reaction between an NHS ester and a protein is influenced by several factors, primarily the concentration of the reactants and their molar ratio. biotium.com

Protein Concentration: Generally, a higher protein concentration leads to greater labeling efficiency. biotium.com For instance, labeling efficiency can be around 35% for a protein concentration of 2.5 mg/mL, but may drop to 20-30% at a concentration of 1 mg/mL. biotium.com Using protein concentrations above 5 mg/mL can further increase the efficiency of the reaction. biotium.com

Molar Ratio: The molar ratio of the this compound to the protein is a critical parameter for controlling the degree of labeling (DOL), which is the average number of linker molecules attached to each protein molecule. biotium.comnih.gov A higher molar excess of the NHS ester will generally result in a higher DOL. nih.gov However, excessive labeling can lead to protein aggregation or loss of activity. Therefore, the optimal molar ratio must be determined empirically for each specific protein and application to achieve the desired DOL without compromising the protein's function. thermofisher.combiotium.com For example, reacting an antibody with molar excesses of 3, 6, and 10 equivalents of an NHS ester can yield conjugates with average DOLs of 1, 2, and 3, respectively. nih.gov

Confirming the successful conjugation of this compound to a protein and quantifying its efficiency requires analytical techniques.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a common and straightforward method to qualitatively assess conjugation. google.com The attachment of the this compound (with a molecular weight of 1269.5 g/mol ) to a protein increases its total molecular weight. broadpharm.com When the conjugated protein is run on an SDS-PAGE gel alongside the unconjugated protein, the conjugated product will appear as a band that has migrated a shorter distance, indicating a higher molecular weight. uu.nlgoogle.com This shift confirms that the conjugation reaction has occurred.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide a much more precise assessment. nih.govnih.gov MS can determine the exact molecular weight of the conjugate, allowing for the calculation of the precise number of linkers attached to each protein molecule and revealing the distribution of different species (e.g., DOL 1, 2, 3, etc.). nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC), can be used to separate the unconjugated protein from the conjugated species and to analyze the heterogeneity of the product. rsc.orggoogle.com

Oligonucleotide Modification

This compound is also used for the chemical modification of oligonucleotides. cd-bioparticles.netbroadpharm.com This process requires that the oligonucleotide first be synthesized with a primary amine group. This amine-modified oligonucleotide can then react with the NHS ester of this compound, covalently attaching the azido-PEG linker. broadpharm.combroadpharm.com The resulting azide-functionalized oligonucleotide can then be conjugated to other molecules containing an alkyne group through click chemistry, enabling the creation of oligonucleotide-based diagnostics, therapeutics, and research tools. cd-bioparticles.net

Nanoparticle Functionalization for Biomedical Applications

The functionalization of nanoparticles with this compound is a key strategy in the development of advanced systems for biomedical applications like drug delivery and imaging. ijrpr.comresearchgate.net The PEG linker itself can be used to coat the surface of nanoparticles, which improves their biocompatibility and helps prevent non-specific protein adsorption, a common issue that can trigger an immune response.

The dual-ended nature of the linker is particularly useful. ijrpr.com For nanoparticles that have amine groups on their surface, the NHS ester can be used for direct attachment. researchgate.net This results in a nanoparticle coated with a hydrophilic PEG layer that terminates in an azide group. This azide "handle" can then be used to attach targeting ligands, imaging agents, or therapeutic molecules via click chemistry, creating multifunctional nanocarriers. cd-bioparticles.netresearchgate.net For example, azide-functionalized nanoparticles can be easily conjugated to peptides containing a DBCO (dibenzocyclooctyne) group for targeted delivery. researchgate.net

Surface Modification of Biomaterials and Medical Devices

Enhancing Biocompatibility and Reducing Immune Response

The conjugation of therapeutic molecules and the modification of material surfaces with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve biocompatibility and mitigate the host's immune response. nih.govnih.govmdpi.comnih.govbiochempeg.comcreative-diagnostics.com The long, hydrophilic chain of this compound plays a crucial role in this process.

When attached to a molecule or a surface, the PEG chain creates a hydrophilic shield. nih.govnih.govmdpi.com This layer of PEG attracts and organizes water molecules, forming a hydrated barrier that can mask the underlying material or molecule from the host's immune system. nih.gov This "stealth effect" sterically hinders the adsorption of proteins (opsonization) and subsequent recognition by phagocytic cells of the mononuclear phagocyte system. nih.govnih.gov Consequently, PEGylation can lead to a significant reduction in the immunogenicity and antigenicity of the conjugated substance. nih.govresearchgate.net For instance, studies on PEGylated proteins have demonstrated reduced antibody production compared to their non-PEGylated counterparts, suggesting that the PEG moiety effectively masks antigenic sites. nih.gov

Engineering Functionalized Surfaces for Biosensing

The unique structure of this compound makes it an ideal reagent for the engineering of functionalized surfaces for biosensors. rsc.orgd-nb.inforesearchgate.net The NHS ester allows for the straightforward conjugation of the linker to a biorecognition element, such as a DNA probe, antibody, or enzyme, via the primary amine groups present on these molecules. Subsequently, the terminal azide group enables the immobilization of this biomolecule-PEG conjugate onto a sensor surface that has been functionalized with a complementary reactive group for click chemistry, such as an alkyne or a cyclooctyne. rsc.orgd-nb.info

The long PEG24 spacer arm is particularly advantageous in the context of biosensor performance. It provides several key benefits:

Improved Accessibility: The spacer physically extends the biorecognition element away from the sensor surface, which can reduce steric hindrance and make it more accessible to the target analyte in the sample solution. nih.govresearchgate.netmdpi.com This enhanced accessibility can lead to improved hybridization efficiency in DNA biosensors and better antigen binding in immunosensors. nih.govresearchgate.net

Reduced Non-Specific Binding: The hydrophilic and protein-repellent nature of the PEG chain helps to minimize the non-specific adsorption of other molecules from the sample matrix onto the sensor surface. researchgate.netmdpi.comresearchgate.net This reduction in background noise is crucial for achieving high sensitivity and a low limit of detection. researchgate.net

Controlled Probe Density: The use of linkers like this compound allows for a more controlled and reproducible immobilization of probes on the sensor surface, which is essential for consistent biosensor performance. acs.org

Research into the effect of spacer length on the performance of DNA biosensors has provided valuable insights. Studies have shown that the length of the spacer between the DNA probe and the surface can significantly impact the probe density and the subsequent hybridization efficiency.

A study by Peeters and coworkers investigated the impact of different spacer lengths, including alkyl chains and their combination with ethylene (B1197577) glycol units, on the performance of DNA biosensors using surface plasmon resonance (SPR). The findings from this and related research highlight the importance of optimizing spacer length for biosensor development.

Table 1: Effect of Spacer Composition on DNA Probe Immobilization and Hybridization
Spacer CompositionRelative Probe DensityHybridization Efficiency (%)Key Finding
Mercaptohexyl (C6)Lower-Shorter alkyl spacer resulted in less dense probe packing. nih.govresearchgate.net
Mercapto-undecyl (C11)HigherLowerLonger alkyl spacer led to more densely packed films, which improved sensitivity but could increase steric hindrance, thus lowering hybridization efficiency. nih.govresearchgate.net
C11 with Tri(ethylene)glycol (TEG)--The combination of alkyl and PEG units aims to optimize both probe distance and surface properties. nih.govresearchgate.net
C11 with Hexa(ethylene)glycol (HEG)--Longer PEG component in the spacer can further enhance the distance from the surface. nih.govresearchgate.net

These findings underscore the critical role that the spacer, such as the PEG24 chain in this compound, plays in the rational design of highly sensitive and specific biosensors. The ability to precisely engineer the sensor surface at the molecular level is a key advantage offered by such heterobifunctional linkers.

Advanced Research Applications of Azido Peg24 Nhs Ester

Targeted Drug Delivery Systems

Azido-PEG24-NHS ester is a versatile tool for creating advanced drug delivery systems designed to target specific cells or tissues. cd-bioparticles.net The fundamental advantage of this linker lies in its ability to form stable conjugates with biologically active molecules. cd-bioparticles.net The NHS ester end of the molecule reacts efficiently with primary amines found on proteins, peptides, and other therapeutic agents to form a stable amide bond. cd-bioparticles.netrsc.org This initial conjugation step is often followed by a "click chemistry" reaction using the terminal azide (B81097) group, allowing for the attachment of targeting ligands or imaging agents. medchemexpress.com This modular approach is central to building multifunctional drug delivery platforms. cd-bioparticles.net

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic payload directly to cancer cells, harnessing the specificity of a monoclonal antibody. rsc.org this compound is utilized in the synthesis of the critical linker component that connects the antibody to the drug. axispharm.com

In ADC development, the linker's properties are as critical as the antibody's specificity and the drug's potency. This compound functions as a non-cleavable linker component, meaning the payload is released after the entire ADC is internalized and the antibody is degraded within the lysosome of the target cell. rsc.orgcreative-biolabs.com The defined, 24-unit PEG chain serves several purposes in linker design. It provides a hydrophilic spacer that can help prevent aggregation of the ADC, which can be a problem with hydrophobic drug payloads. axispharm.com Furthermore, the PEG chain's length and flexibility can reduce steric hindrance, ensuring that both the antibody and the drug can perform their functions effectively. The dual-reactive nature of this compound allows for a controlled, stepwise conjugation process, which is a key advantage in the complex synthesis of well-defined ADCs. axispharm.com

The delivery of biologics, such as therapeutic peptides and proteins, is often hampered by their poor stability and rapid clearance from the body. cd-bioparticles.net Covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to overcome these limitations. Conjugating biologics with this compound significantly improves their pharmacokinetic profiles. axispharm.comcd-bioparticles.net The large, hydrophilic PEG24 chain increases the hydrodynamic size of the biologic, which helps to reduce renal filtration and subsequent clearance from the bloodstream. cd-bioparticles.netacs.org This results in a prolonged circulation half-life and greater bioavailability, allowing for sustained therapeutic effects and potentially less frequent dosing. axispharm.comcd-bioparticles.net Research involving PEGylated ADCs has demonstrated these benefits; a study in rats showed that an ADC with a PEG24 linker exhibited a significantly improved pharmacokinetic profile compared to its non-PEGylated counterpart. google.com

Pharmacokinetic Profile of cAC10 ADCs in Rats (Data derived from research on parallel-oriented PEGylated drug-linkers) google.com

ADC ConfigurationKey Linker ComponentDosingObservation
cAC10-ANon-PEGylated3 mg/kgFaster clearance from circulation.
cAC10-CPEG24 Linker3 mg/kgSlower clearance and higher concentration maintained over time compared to the non-PEGylated version.

The Enhanced Permeability and Retention (EPR) effect is a phenomenon associated with solid tumors, where the tumor's blood vessels are leaky and the lymphatic drainage is poor. cd-bioparticles.net This leads to the passive accumulation of macromolecules in the tumor tissue. The use of this compound in drug conjugates contributes to leveraging the EPR effect. cd-bioparticles.net By increasing the conjugate's size and extending its circulation time in the bloodstream, the PEG24 linker provides a greater opportunity for the drug construct to extravasate into the tumor microenvironment through the leaky vasculature and be retained there, maximizing its concentration at the target site while minimizing exposure to healthy tissues. cd-bioparticles.net

Development of Antibody-Drug Conjugates (ADCs)

Proteolysis Targeting Chimeras (PROTACs) Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively destroy targeted proteins. medchemexpress.comtargetmol.com A PROTAC consists of two active ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com

This compound is explicitly described as a PEG-based PROTAC linker used in their synthesis. medchemexpress.comchemondis.commedchemexpress.comtargetmol.combiocat.com The linker's role is not merely to connect the two ligands but to hold them at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). The NHS ester group allows for conjugation to one of the ligands, while the azide group provides a reactive handle for attaching the second ligand via click chemistry. medchemexpress.com The defined length of the PEG24 chain is a critical design element, as the efficacy of a PROTAC is highly dependent on the linker's nature and length. targetmol.com

Design and Mechanism of PROTACs

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality in drug discovery, designed to eliminate specific proteins of interest (POIs) from the cellular environment. nih.govbohrium.com These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.govpromega.comtocris.com The fundamental mechanism of PROTACs involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.govarvinasmedical.com

The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, forming a ternary complex (POI:PROTAC:E3 ligase). nih.govtocris.com This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the POI. nih.gov The POI becomes tagged with a polyubiquitin (B1169507) chain, which acts as a molecular signal for degradation. tocris.com The 26S proteasome, a large protein complex, then recognizes and degrades the polyubiquitinated POI into smaller peptides. nih.gov A key feature of this process is its catalytic nature; after the POI is degraded, the PROTAC is released and can mediate the degradation of another POI molecule, allowing for sustained activity at low concentrations. nih.govarvinasmedical.com

This compound as a PEG-based PROTAC Linker

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex. researchgate.net this compound has emerged as a valuable polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of PROTACs. medchemexpress.combiocat.comtargetmol.com This linker is a heterobifunctional molecule featuring an azide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 24-unit PEG chain. creative-biolabs.comaxispharm.com

The NHS ester provides a reactive handle for conjugation to primary amines present in the E3 ligase ligand or the POI ligand, forming a stable amide bond. cd-bioparticles.netbroadpharm.com The azide group, on the other hand, is a versatile functional group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comchemondis.com This allows for the efficient and specific attachment of the other binding ligand, which has been modified with a corresponding alkyne or strained alkyne group. medchemexpress.comchimia.ch The PEG24 chain itself offers several advantages, including increased hydrophilicity and a defined length, which can be crucial for optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination. biocompare.combroadpharm.com

Table 1: Functional Groups of this compound and Their Roles in PROTAC Synthesis

Functional Group Reactive Partner Reaction Type Purpose in PROTAC Synthesis
N-hydroxysuccinimide (NHS) ester Primary amines (-NH2) Acylation Covalent attachment to a ligand (for the POI or E3 ligase). cd-bioparticles.netbroadpharm.com
Azide (-N3) Alkynes Click Chemistry (e.g., CuAAC, SPAAC) Covalent attachment to the other ligand (modified with an alkyne). medchemexpress.comchemondis.com
Polyethylene Glycol (PEG)24 Chain N/A N/A Provides a flexible, hydrophilic spacer of a specific length to correctly position the two ligands for ternary complex formation. biocompare.combroadpharm.com

Degradation of Target Proteins via Ubiquitin-Proteasome System

The ultimate fate of a protein targeted by a PROTAC is degradation through the ubiquitin-proteasome system (UPS). promega.comarvinasmedical.com The UPS is a highly regulated and essential cellular process for maintaining protein homeostasis. promega.com It involves a cascade of enzymatic reactions carried out by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. nih.gov

Once a PROTAC assembles the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. nih.govchimia.ch This process is repeated to form a polyubiquitin chain, which serves as a degradation signal. tocris.com The 26S proteasome, a multi-subunit protease complex, recognizes and binds to this polyubiquitin tag. nih.gov The proteasome then unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. nih.govarvinasmedical.com This targeted degradation offers a distinct advantage over traditional inhibitors, as it can eliminate the entire protein, including its non-enzymatic functions and potential scaffolding roles. arvinasmedical.com

Diagnostic and Theranostic Applications

The unique properties of this compound also lend themselves to the development of advanced diagnostic and theranostic agents. cd-bioparticles.net

Molecular Imaging Probe Development

The modular nature of this compound makes it an excellent tool for constructing molecular imaging probes. cd-bioparticles.net

The azide and NHS ester functionalities of this compound allow for the straightforward conjugation of imaging agents. cd-bioparticles.net The NHS ester can be used to attach the linker to a targeting moiety, such as a peptide or antibody, that recognizes a specific biological marker. axispharm.com Subsequently, the azide group can be used in a click chemistry reaction to attach a reporter molecule, such as a fluorescent dye or a chelator for a radiolabel. cd-bioparticles.net This dual-functionality enables the creation of highly specific probes for various imaging modalities. cd-bioparticles.net

Table 2: Research Findings on Azido-PEG-NHS Ester in Bioconjugation

Application Key Feature of Azido-PEG-NHS Ester Outcome
Protein Labeling Enables introduction of an azide group onto proteins via lysine residues. Provides a "handle" for attaching molecular probes or fluorescent dyes with high specificity.
Antibody-Drug Conjugates (ADCs) Integral in the development of ADCs. Combines the targeting specificity of antibodies with the therapeutic action of a conjugated drug.
Surface Modification Can be immobilized on the surface of medical devices. axispharm.com Improves biocompatibility and can reduce the host immune response. axispharm.com
Drug Delivery Enhances the solubility and circulation time of conjugated drugs. cd-bioparticles.net Can lead to more sustained therapeutic effects and preferential accumulation in tumor tissues. cd-bioparticles.net

By incorporating imaging probes using this compound, researchers can non-invasively track the biodistribution of a therapeutic agent in real-time. cd-bioparticles.net This capability is invaluable for understanding the pharmacokinetics and pharmacodynamics of a drug, helping to optimize its delivery and efficacy. cd-bioparticles.netcd-bioparticles.net For instance, a fluorescently labeled antibody-drug conjugate can be visualized as it circulates through the body, accumulates at a tumor site, and is internalized by cancer cells. This real-time monitoring can provide critical insights into whether a therapeutic is reaching its intended target and eliciting the desired biological response. cd-bioparticles.net

In Vitro Diagnostic (IVD) Research and Development

In the field of in vitro diagnostics, this compound serves as a versatile tool for the development of sensitive and specific immunoassays. axispharm.comaxispharm.com Its primary function is to conjugate proteins, such as antibodies or antigens, to various signaling or reporter molecules. The NHS ester end of the molecule is used to attach the linker to the protein component of the assay. The terminal azide group is then available for the specific attachment of a reporter molecule (e.g., a fluorescent dye, an enzyme, or a chemiluminescent compound) that has been functionalized with an alkyne group. This modular approach allows for the creation of customized detection reagents with improved stability and performance.

In the development of chemiluminescence immunoassays, this compound is utilized to create antibody-reporter conjugates that generate a light-based signal. axispharm.comaxispharm.com An antibody specific to the target analyte is first labeled using the NHS ester functionality of the linker. Subsequently, a chemiluminescent molecule, such as an acridinium (B8443388) ester or luminol (B1675438) derivative modified with an alkyne group, is covalently attached to the azide terminus via a click chemistry reaction. This method ensures a precise and stable linkage, leading to high signal-to-noise ratios, which is critical for detecting low-abundance biomarkers. The hydrophilic PEG spacer helps to maintain the solubility and stability of the antibody conjugate in aqueous assay buffers.

For ELISA applications, this compound facilitates the conjugation of detection antibodies to reporter enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP). axispharm.comaxispharm.com The process involves reacting the NHS ester with the primary amines on the antibody, followed by a click reaction between the linker's azide group and an alkyne-modified enzyme. This directed conjugation strategy can offer advantages over traditional random conjugation methods, potentially preserving more of the enzyme's activity and the antibody's antigen-binding capability. The resulting conjugates are used to generate a colorimetric, fluorescent, or chemiluminescent signal upon the addition of an appropriate enzyme substrate.

This compound is also instrumental in the preparation of reagents for fluorescence immunoassays. axispharm.comaxispharm.com In this context, it links antibodies or antigens to fluorescent dyes (fluorophores). An alkyne-functionalized fluorophore is attached to the azide-terminated linker after the NHS ester has reacted with the protein of interest. This approach allows for the creation of highly fluorescent and stable detection reagents. The PEG spacer can help to reduce quenching effects that may occur when fluorophores are in close proximity to the protein surface, thereby enhancing the quantum yield and improving assay sensitivity.

Table 1: Application of this compound in IVD Immunoassays

Immunoassay TypeRole of this compoundKey Advantages
CLIA Covalently links an antibody to an alkyne-modified chemiluminescent molecule.Provides stable conjugation, high signal-to-noise ratio, and enhanced sensitivity for low-concentration analytes. axispharm.comaxispharm.com
ELISA Connects an antibody to an alkyne-modified reporter enzyme (e.g., HRP, AP).Allows for controlled, site-specific conjugation, preserving protein function and improving assay performance. axispharm.comaxispharm.com
FIA Attaches an antibody to an alkyne-functionalized fluorescent dye.Creates highly fluorescent and stable reagents; the PEG spacer can reduce signal quenching and non-specific binding. axispharm.comaxispharm.com

Polymeric Scaffolds and Hydrogel Formation

The unique chemical properties of this compound are leveraged in materials science for the creation of advanced polymeric scaffolds and hydrogels for tissue engineering and 3D cell culture. researchgate.net Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a suitable environment for cell growth and tissue development. ru.nl The formation of these gels often requires crosslinking polymer chains together.

This compound contributes to a bioorthogonal crosslinking strategy known as strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comresearchgate.net In this application, a biocompatible polymer backbone (such as hyaluronic acid, collagen, or a synthetic polymer like poly-l-lactide) containing primary amine groups is first functionalized with the this compound, which introduces pendant azide groups onto the polymer chains. nih.govroyalsocietypublishing.org These azide-functionalized polymers are then mixed with a second polymer that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). medchemexpress.com The azide and DBCO groups react spontaneously and specifically without the need for a cytotoxic copper catalyst, forming a stable triazole linkage and thus a crosslinked hydrogel network. researchgate.net This method is particularly valuable for cell encapsulation, as the gelation process occurs under physiological conditions and does not harm the embedded cells. researchgate.net

Table 2: Role of this compound in Hydrogel Formation via SPAAC

ComponentFunctionRole of this compoundResulting Hydrogel Properties
Polymer Backbone Provides the primary structure of the hydrogel (e.g., collagen, hyaluronic acid). nih.govThe NHS ester end reacts with amine groups on the polymer backbone to introduce azide functionalities.Biocompatible, biodegradable, mimics native ECM.
Crosslinker A polymer functionalized with a strained alkyne (e.g., DBCO). medchemexpress.comThe azide end reacts with the strained alkyne in a catalyst-free "click" reaction to form the gel.Forms stable covalent bonds under physiological conditions.
Resulting Hydrogel 3D scaffold for cell culture or tissue engineering. researchgate.netActs as the crucial bridge enabling the bioorthogonal crosslinking mechanism.High cell viability during encapsulation, tunable mechanical properties, and minimal cytotoxicity. researchgate.net

Personalized Medicine Approaches

This compound is a valuable tool in the advancement of personalized medicine, which aims to tailor therapies and diagnostics to an individual's specific molecular profile. cd-bioparticles.net The linker's dual functionality allows for the construction of highly customized modular systems for targeted drug delivery and diagnostics (theranostics). cd-bioparticles.net

In targeted therapy, a specific drug can be attached to a targeting moiety (such as an antibody or aptamer that recognizes a tumor-specific antigen) using this compound as the connecting scaffold. The NHS ester can be used to link the compound to either the drug or the antibody, while the azide group allows for the subsequent attachment of the other component via click chemistry. cd-bioparticles.net The PEG spacer in this construct is crucial, as it can increase the circulation half-life of the drug conjugate and reduce its immunogenicity, enhancing therapeutic efficacy while minimizing side effects. cd-bioparticles.netaxispharm.com

This same modular platform can be adapted for theranostic applications, which combine diagnosis and therapy. cd-bioparticles.net Instead of a drug, an imaging agent (like a fluorescent dye or a radiolabel) can be attached to the targeting antibody. cd-bioparticles.net This allows for the non-invasive visualization of specific cells or tissues, enabling clinicians to confirm the presence of a therapeutic target, monitor disease progression, and assess treatment response in real-time. By facilitating the precise construction of these targeted agents, this compound helps pave the way for more effective and safer patient-specific treatment strategies. cd-bioparticles.net

Table 3: Contributions of this compound to Personalized Medicine

ApproachFunction of this compoundImplication for Personalization
Targeted Drug Delivery Links a specific therapeutic agent to a cell-targeting ligand (e.g., antibody). cd-bioparticles.netEnables the delivery of potent drugs directly to diseased cells (e.g., cancer cells), sparing healthy tissue and tailoring treatment to the patient's tumor profile. cd-bioparticles.net
Theranostics Connects a targeting ligand to a diagnostic imaging agent. cd-bioparticles.netAllows for the visualization of specific biomarkers in a patient, confirming a diagnosis and enabling real-time monitoring of a personalized treatment's effectiveness. cd-bioparticles.net
Biologic Modification Conjugation to peptides and proteins to improve their stability and circulation time. cd-bioparticles.netEnhances the pharmacokinetic properties of biologic drugs, allowing for customized dosing regimens and improved therapeutic outcomes. cd-bioparticles.net

Future Directions and Emerging Research Avenues

Advancements in Synthesis and Purification Techniques

The growing demand for high-purity, monodisperse PEG linkers like Azido-PEG24-NHS ester for clinical and research applications necessitates the development of more efficient and scalable synthesis and purification methods. broadpharm.comijrpr.com

Synthesis Strategies: Current research focuses on scalable synthesis that allows for precise control over the linker's characteristics. Methodologies are being refined to enable adjustments in PEG chain length and the density of functional groups to meet specific application needs. ijrpr.com The synthesis process typically involves the introduction of the azide (B81097) moiety, often using reagents like sodium azide, onto a PEG backbone that is later functionalized with an NHS ester. ijrpr.com A key challenge is preventing the formation of impurities, such as PEGs with identical functional groups at both ends (e.g., bis-azide or bis-NHS), which can lead to undesirable crosslinking in subsequent conjugation reactions. google.com

Purification Technologies: Effective purification is critical to remove by-products and ensure the monodispersity of the final product. A variety of chromatographic techniques are being optimized for PEG-containing compounds.

Purification TechniquePrinciple of SeparationApplication & Efficacy for PEG Linkers
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic radius of molecules.Effective for removing low molecular weight impurities and unreacted starting materials from the larger PEGylated product. biopharminternational.com
Ion-Exchange Chromatography (IEC) Separation based on differences in surface charge.Considered a method of choice for purifying PEGylated proteins and can separate isomers with different PEGylation sites. biopharminternational.com
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of molecules.Can be used as a supplementary method to IEC, though it may have lower capacity and resolution for PEG compounds. biopharminternational.com
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity under non-aqueous conditions.An excellent analytical tool for assessing the quality and purity of PEG linkers by separating variants and problematic low-molecular-weight species. biopharminternational.com

Novel purification strategies are also being explored, such as derivatization to alter the hydrophilicity of impurities, followed by liquid-liquid extraction. google.com For PEGylated nanoparticles, protocols involving iterated solvent precipitation combined with magnetic decantation have been shown to yield pure products with high yield. nih.gov Overcoming challenges like the high polarity of PEG linkers, which can cause streaking and poor separation in standard silica (B1680970) column chromatography, is an ongoing area of process development. reddit.com

Integration into Novel Drug Delivery Modalities

The unique properties of this compound make it an invaluable component in the design of next-generation drug delivery systems. cd-bioparticles.netnih.gov Its integration aims to enhance therapeutic efficacy while minimizing off-target effects.

The PEG24 spacer is central to its utility, providing a hydrophilic chain that improves the solubility and extends the circulation half-life of conjugated drugs. cd-bioparticles.net This prolonged presence in the bloodstream is crucial for maintaining therapeutic drug concentrations. cd-bioparticles.net

Key Drug Delivery Applications:

Antibody-Drug Conjugates (ADCs): The NHS ester end of the molecule allows for its attachment to primary amines on antibodies, while the azide group can be used to click on a cytotoxic payload. The PEG spacer enhances the solubility and stability of the entire ADC construct. axispharm.comprecisepeg.com

Nanoparticle Systems: this compound is used to functionalize the surface of nanoparticles. google.com The NHS ester can react with amine groups on the nanoparticle surface or on encapsulated proteins, while the azide group provides a site for attaching targeting ligands (e.g., peptides, antibody fragments) or imaging agents via click chemistry. This modularity facilitates the creation of multifunctional systems for targeted therapy and theranostics. cd-bioparticles.netgoogle.com

Targeted Cancer Therapy: When conjugated with chemotherapeutic agents, the PEG component can help the drug accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, thereby increasing efficacy and reducing systemic toxicity. cd-bioparticles.net

The dual-reactive nature of the linker allows for a modular "plug-and-play" approach to constructing complex delivery vehicles. A targeting moiety can be attached to a drug, and then the linker can be added to improve its pharmacological properties, or the linker can be attached first to a nanoparticle or drug, with the targeting ligand added in a subsequent click reaction step. cd-bioparticles.net

Expansion of PROTAC Applications and Target Scope

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins. medchemexpress.comcnreagent.com A PROTAC molecule consists of two ligands—one for a target protein and one for an E3 ubiquitin ligase—connected by a linker. nih.gov this compound and similar PEG-containing structures are frequently used as PROTAC linkers. medchemexpress.combiochempeg.com

The linker is not merely a spacer but a critical determinant of PROTAC efficacy. precisepeg.comnih.gov Its length, flexibility, and composition influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for protein degradation. precisepeg.comarxiv.org PEG linkers offer several advantages in PROTAC design:

Enhanced Solubility: They improve the aqueous solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption. precisepeg.combiochempeg.com

Tunable Length: The length of the PEG chain can be systematically varied to find the optimal distance between the target protein and the E3 ligase for efficient ubiquitination. nih.govbiochempeg.com Studies have shown that degradation efficiency is highly dependent on linker length, with linkers that are too short or too long being ineffective. nih.govarxiv.org

Synthetic Accessibility: The availability of bifunctional PEG motifs enables the rapid assembly of diverse PROTAC libraries. nih.govbiochempeg.com

Future research is focused on expanding the scope of PROTACs beyond their initial targets. This includes targeting proteins previously considered "undruggable" and expanding the repertoire of E3 ligases that can be recruited for protein degradation. technologynetworks.com The modularity afforded by linkers like this compound is instrumental in these efforts, allowing researchers to easily swap targeting ligands and E3 ligase binders to explore new combinations and broaden the therapeutic potential of the PROTAC platform. nih.gov

Development of Smart Biomaterials and Responsive Systems

The functional groups of this compound provide the chemical handles needed to integrate it into "smart" biomaterials—materials designed to respond to specific environmental cues. These systems hold promise for applications ranging from tissue engineering to controlled drug release.

The NHS ester can be used to immobilize the linker onto surfaces or polymer backbones that are rich in amine groups, such as those based on chitosan (B1678972) or polylysine. The exposed azide groups then serve as specific anchoring points for other molecules via click chemistry. This allows for the precise, covalent attachment of bioactive molecules, such as growth factors, peptides, or drugs, onto a material's surface.

One emerging area is the development of stimuli-responsive hydrogels. Azido-PEG-NHS compounds can be used as crosslinkers in the formation of hydrogels. medchemexpress.com By incorporating molecules that respond to specific triggers (e.g., pH, temperature, enzymes, or light) via the azide handle, researchers can create hydrogels that release a therapeutic payload or change their physical properties in response to a biological signal. For example, a hydrogel could be designed to degrade and release an anti-inflammatory drug specifically in the presence of enzymes that are overexpressed at a site of inflammation. nih.gov

Applications in Advanced Diagnostics and Biosensors

The specific reactivity of this compound is being leveraged to create sophisticated tools for diagnostics and biosensing. cd-bioparticles.net The ability to link a biological targeting molecule to a reporter molecule with high efficiency and specificity is the foundation of its use in this field.

In a typical biosensor or diagnostic assay, the NHS ester is used to conjugate the linker to a primary amine on a targeting protein, such as an antibody specific for a cancer biomarker. precisepeg.comwindows.net This antibody-linker conjugate can then be introduced to a patient sample. The azide group on the captured antibody provides a unique chemical handle for the attachment of a reporter molecule via click chemistry. This reporter could be a fluorescent dye, a radiolabel for PET imaging, or an enzyme that generates a detectable signal. cd-bioparticles.netbroadpharm.com

Examples of Diagnostic Applications:

Diagnostic PlatformRole of this compoundResearch Finding
Immunoassays Links a detection antibody to a signal-generating molecule (e.g., enzyme, fluorophore).The bioorthogonal nature of the azide-alkyne click reaction ensures that the reporter molecule only attaches to the detection antibody, reducing background noise and improving assay sensitivity.
In Vivo Imaging Connects a targeting moiety (e.g., peptide, antibody fragment) to an imaging agent (e.g., fluorescent dye, radiotracer).The hydrophilic PEG spacer improves the solubility and pharmacokinetic profile of the imaging probe, leading to clearer images and higher signal-to-noise ratios. cd-bioparticles.netbroadpharm.com
Nanoparticle-based Diagnostics Functionalizes nanoparticle surfaces for targeted binding and signal amplification.Used to quantify the number of reactive sites on a nanoparticle surface, enabling precise control over bioconjugation for creating highly sensitive diagnostic probes. broadpharm.com

This modular approach simplifies the development of new diagnostic tests. Instead of creating entirely new reporter-conjugated antibodies for each new target, a single azide-modified antibody can be prepared and then "clicked" to various reporter molecules as needed, streamlining the development and manufacturing process.

Q & A

Q. What are the critical parameters for validating this compound-modified surfaces in material science applications?

  • Answer : Use X-ray photoelectron spectroscopy (XPS) to confirm surface azide density (N 1s peak at ~400 eV). Quantify click efficiency via quartz crystal microbalance (QCM) with DBCO-functionalized gold sensors .

Methodological Troubleshooting

Issue Potential Cause Solution References
Low azide-alkyne reaction yieldCu²⁺ quenching in biological samplesReplace CuSO₄ with BTTAA (ligand) for stabilized Cu⁺
NHS ester precipitationHydrolysis in aqueous buffersUse fresh anhydrous DMSO and pre-chill reagents
Background fluorescenceNon-specific DBCO bindingInclude 1 mM sodium azide in wash buffers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.